molecular formula C26H24ClN3O3S B11490896 N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11490896
M. Wt: 494.0 g/mol
InChI Key: NTRJBKNZRQBFML-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorobenzyl group, and a methoxyphenylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Methoxyphenylcarbonyl Group: This can be done using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups such as carbonyls.

    Substitution: This can involve the replacement of the chlorobenzyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples include:

  • **N-(4-fluorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
  • **N-(4-methylbenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[(2-methoxybenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H24ClN3O3S/c1-14-15(2)21-22(30-24(31)19-7-5-6-8-20(19)33-4)23(34-26(21)29-16(14)3)25(32)28-13-17-9-11-18(27)12-10-17/h5-12H,13H2,1-4H3,(H,28,32)(H,30,31)

InChI Key

NTRJBKNZRQBFML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2NC(=O)C3=CC=CC=C3OC)C(=O)NCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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